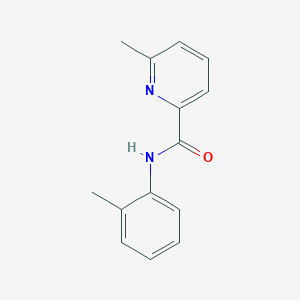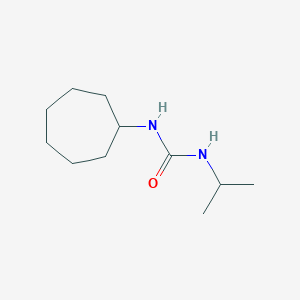
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, also known as MMPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPC is a type of pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide exerts its pharmacological effects by inhibiting the enzyme PDE, which leads to an increase in intracellular levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways that regulate physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of PDE activity, increase in intracellular levels of cAMP, regulation of smooth muscle relaxation, platelet aggregation, and immune cell function. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency as a PDE inhibitor, its anti-inflammatory and immunomodulatory effects, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, including further investigation of its mechanism of action and physiological effects, development of new synthesis methods and derivatives, and exploration of its potential therapeutic applications in various inflammatory and autoimmune diseases. Additionally, more research is needed to fully understand the safety and toxicity of this compound and its derivatives, as well as their potential interactions with other drugs and medications.
Métodos De Síntesis
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-methylpyridine-6-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a melting point of 129-131°C.
Aplicaciones Científicas De Investigación
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE), which is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)16-14(17)13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBQYWZPZWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
